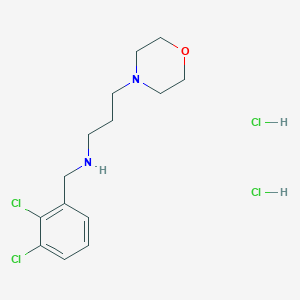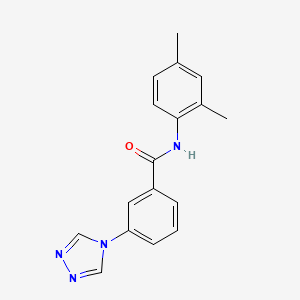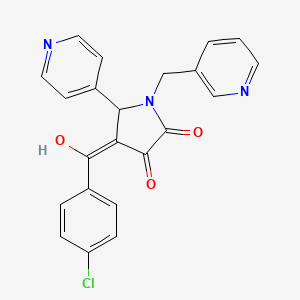
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as Fendiline, is a synthetic drug that belongs to the class of calcium channel blockers. It was first developed in the 1960s as a treatment for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Fendiline has been studied extensively for its potential therapeutic applications and its mechanism of action.
作用机制
The mechanism of action of Fendiline involves the inhibition of calcium ion influx into cells, which leads to the relaxation of smooth muscle and dilation of blood vessels. This results in increased blood flow and reduced blood pressure. Fendiline also has a weak inhibitory effect on sodium ion channels, which may contribute to its antiarrhythmic effects.
Biochemical and Physiological Effects
Fendiline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the activity of the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. Fendiline has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels. Additionally, Fendiline has been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using Fendiline in lab experiments is that it has a well-established mechanism of action and has been studied extensively in both animal and human models. However, one limitation is that Fendiline has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
未来方向
There are several potential future directions for research on Fendiline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Fendiline has been found to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, Fendiline may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Further research is needed to fully understand the potential therapeutic benefits of Fendiline in these and other medical conditions.
合成方法
The synthesis of Fendiline involves the reaction of 2,3-dichlorobenzyl chloride with morpholine in the presence of sodium hydroxide, followed by the addition of 3-(dimethylamino)propan-1-ol and hydrochloric acid. The resulting product is Fendiline dihydrochloride, which is a white crystalline powder.
科学研究应用
Fendiline has been studied for its potential therapeutic applications in various medical conditions, including hypertension, congestive heart failure, and arrhythmias. It has also been investigated for its effects on the central nervous system, particularly in the treatment of Parkinson's disease.
属性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-4-1-3-12(14(13)16)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSPSQEZILCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C(=CC=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)